2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, a pyrrolidine sulfonyl group, and a dihydroimidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Formation of the pyrrolidine sulfonyl benzoyl intermediate: This step involves the reaction of 4-aminobenzoyl chloride with pyrrolidine and sulfur dioxide to form 4-(pyrrolidine-1-sulfonyl)benzoyl chloride.
Coupling reaction: The final step involves the coupling of the two intermediates in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: This compound shares the chlorophenylmethyl sulfanyl group but has a different heterocyclic core.
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in having the chlorophenyl group but differs in the triazole ring and aldehyde functionality.
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate: Contains the chlorophenylsulfonyl group but has an oxadiazole ring and carboxylate functionality.
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups and the presence of both a dihydroimidazole ring and a pyrrolidine sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGYTIPWIKJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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